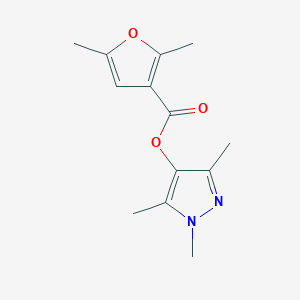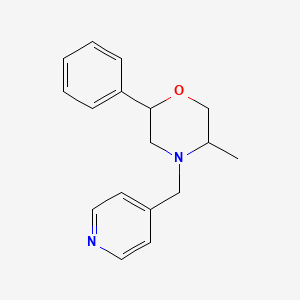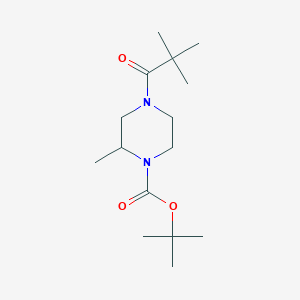
2-(7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetonitrile is a chemical compound that belongs to the benzodiazepine family. It is commonly referred to as CDMB or 2-CDMB. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The mechanism of action of 2-CDMB is similar to other benzodiazepines, where it binds to the GABA-A receptor and enhances the inhibitory effects of GABA. This results in an increase in chloride ion influx, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. This mechanism of action is responsible for the anxiolytic and sedative effects of 2-CDMB.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-CDMB are similar to other benzodiazepines. It has been shown to have anxiolytic, sedative, anticonvulsant, and muscle relaxant effects. Additionally, 2-CDMB has been shown to have a low potential for abuse and dependence, making it a safer alternative to other benzodiazepines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-CDMB in lab experiments is its high purity and stability. Additionally, it has a low potential for toxicity and adverse effects, making it a safer alternative to other benzodiazepines. However, one limitation is the relatively low yield of 2-CDMB, which can make large-scale synthesis challenging.
Orientations Futures
There are several future directions for research on 2-CDMB. One potential direction is the development of new benzodiazepine derivatives with improved pharmacological properties, such as increased selectivity for specific GABA-A receptor subtypes. Additionally, further research is needed to fully understand the mechanism of action of 2-CDMB and its effects on different physiological systems. Finally, the potential therapeutic applications of 2-CDMB in the treatment of anxiety and sleep disorders should be further explored.
Méthodes De Synthèse
The synthesis of 2-CDMB involves the reaction between 7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepine-5-carboxylic acid and acetonitrile. The reaction is catalyzed by a strong acid such as sulfuric acid, and the resulting product is purified through recrystallization. The yield of 2-CDMB is typically around 50%, and the purity can be improved through further purification techniques.
Applications De Recherche Scientifique
2-CDMB has shown potential applications in various fields of scientific research. One of the most promising applications is in medicinal chemistry, where it can be used as a starting material for the synthesis of new benzodiazepine derivatives with improved pharmacological properties. Additionally, 2-CDMB has been shown to exhibit anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and sleep disorders.
Propriétés
IUPAC Name |
2-(7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-15-6-2-7-16(8-5-14)12-9-10(13)3-4-11(12)15/h3-4,9H,2,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVXSHYHENYIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(C2=C1C=CC(=C2)Cl)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-chloro-1-methyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]isoindole-1,3-dione](/img/structure/B7592421.png)
![N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7592433.png)
![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7592444.png)
![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7592446.png)
![4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7592452.png)



![2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7592473.png)


![N-methyl-N-thieno[3,2-d]pyrimidin-4-ylthiophene-2-carboxamide](/img/structure/B7592494.png)
![N-cyclopentyl-N-[2-(dimethylamino)ethyl]-2-methyl-4-(1,2,4-triazol-1-yl)benzamide](/img/structure/B7592519.png)
![2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7592521.png)